![molecular formula C24H39FeOP2+ B577469 (SP)-1-[(R)-1-(Di-tert-butylphosphino)ethyl]-2-[(R)-phenylphosphinoyl]ferrocene CAS No. 1221746-56-0](/img/structure/B577469.png)

(SP)-1-[(R)-1-(Di-tert-butylphosphino)ethyl]-2-[(R)-phenylphosphinoyl]ferrocene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

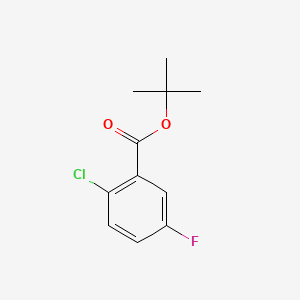

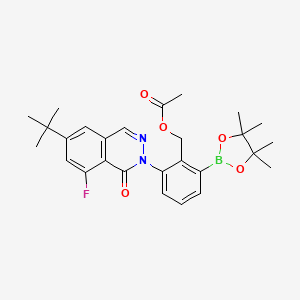

“(SP)-1-[®-1-(Di-tert-butylphosphino)ethyl]-2-[®-phenylphosphinoyl]ferrocene” is a chiral ferrocenyl diphosphine ligand . It’s often used in asymmetric catalytic hydrogenation, playing a significant role in the synthesis of many drugs and fine chemicals .

Molecular Structure Analysis

The compound has a molecular weight of 570.51 and its empirical formula is C34H44FeP2 . The structure includes a ferrocene core with phosphinoethyl and phenylphosphinoyl groups attached .Chemical Reactions Analysis

This compound may be used as a ligand in various palladium-catalyzed amination reactions . It’s also been widely applied in large-scale asymmetric hydrogenation reactions .Applications De Recherche Scientifique

Catalytic Asymmetric Synthesis

Chiral ferrocene derivatives, including (SP)-1-[(R)-1-(Di-tert-butylphosphino)ethyl]-2-[(R)-phenylphosphinoyl]ferrocene, are crucial in asymmetric synthesis, particularly in transition metal-catalyzed reactions. Their unique structure facilitates stereoinduction, enhancing the enantioselectivity of catalytic processes. Hetero-bidentate phosphane ligands, which combine phosphorus with other donor atoms, create additional asymmetry around the metal center, improving stereocontrol in synthesis. These ligands are especially valuable in developing new catalytic systems for asymmetric synthesis, showing potential in creating chiral molecules with high precision (Š. Tomá et al., 2014).

Kinetic Resolution

In the field of kinetic resolution, the use of (SP)-1-[(R)-1-(Di-tert-butylphosphino)ethyl]-2-[(R)-phenylphosphinoyl]ferrocene derivatives has shown promise. These compounds have been explored for their ability to catalyze the selective reaction of one enantiomer from a racemic mixture, thus separating and identifying chiral substances efficiently. Their application in non-enzymatic kinetic resolution offers a versatile approach to producing enantiopure compounds, crucial for pharmaceuticals and fine chemicals (H. Pellissier, 2011).

Orientations Futures

Propriétés

IUPAC Name |

(Z)-tert-butyl-[2-[(1R)-1-ditert-butylphosphanylethyl]cyclopenta-2,4-dien-1-ylidene]-oxidophosphanium;cyclopenta-1,3-diene;iron(2+) |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H34OP2.C5H5.Fe/c1-14(21(17(2,3)4)18(5,6)7)15-12-11-13-16(15)22(20)19(8,9)10;1-2-4-5-3-1;/h11-14H,1-10H3;1-5H;/q;-1;+2/t14-;;/m1../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMJTVESITBPOLN-FMOMHUKBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC1=[P+](C(C)(C)C)[O-])P(C(C)(C)C)C(C)(C)C.[CH-]1C=CC=C1.[Fe+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C\1=CC=C/C1=[P+](\C(C)(C)C)/[O-])P(C(C)(C)C)C(C)(C)C.[CH-]1C=CC=C1.[Fe+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H39FeOP2+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30746444 |

Source

|

| Record name | (Z)-tert-butyl-[2-[(1R)-1-ditert-butylphosphanylethyl]cyclopenta-2,4-dien-1-ylidene]-oxidophosphanium;cyclopenta-1,3-diene;iron(2+) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30746444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

461.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(SP)-1-[(R)-1-(Di-tert-butylphosphino)ethyl]-2-[(R)-phenylphosphinoyl]ferrocene | |

CAS RN |

1221746-56-0 |

Source

|

| Record name | (Z)-tert-butyl-[2-[(1R)-1-ditert-butylphosphanylethyl]cyclopenta-2,4-dien-1-ylidene]-oxidophosphanium;cyclopenta-1,3-diene;iron(2+) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30746444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Hydroxy-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine-5-carboxylic acid hydrochloride](/img/structure/B577405.png)